molecular formula C10H15F2N3O B2804331 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201998-32-3

3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2804331
CAS No.: 2201998-32-3
M. Wt: 231.247
InChI Key: WMHLHVYAWXLTMH-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a difluoroethyl group, and a methyl group attached to the triazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between cyclopentanone and hydrazine hydrate can form the cyclopentyl hydrazone intermediate.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent, such as 2,2-difluoroethyl bromide.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole or tetrahydrotriazole derivative.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Dihydrotriazole or tetrahydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoroethyl group may enhance the compound’s binding affinity and selectivity towards its targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-1-(2,2,2-trifluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a trifluoroethyl group instead of a difluoroethyl group.

    3-cyclopentyl-1-(2,2-difluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the methyl group on the triazole ring.

    3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-1H-1,2,4-triazol-5-one: Lacks the dihydro component in the triazole ring.

Uniqueness

The presence of both the difluoroethyl group and the methyl group on the triazole ring makes 3-cyclopentyl-1-(2,2-difluoroethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-cyclopentyl-2-(2,2-difluoroethyl)-4-methyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3O/c1-14-9(7-4-2-3-5-7)13-15(10(14)16)6-8(11)12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHLHVYAWXLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(F)F)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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